molecular formula C24H31N3O9 B609526 Nemonoxacin malate anhydrous CAS No. 951163-60-3

Nemonoxacin malate anhydrous

货号 B609526
CAS 编号: 951163-60-3
分子量: 505.524
InChI 键: YMVJINCWEIPOFL-FXMYHANSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nemonoxacin malate anhydrous belongs to the class of organic compounds known as quinoline carboxylic acids . It is a novel nonfluorinated quinolone that shows excellent microbiological efficacy and broad-spectrum antibacterial activity against most gram-positive cocci (including penicillin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus), atypical pathogens, and most gram-negative bacteria .


Molecular Structure Analysis

The molecular formula of Nemonoxacin malate anhydrous is C24H31N3O9 . It is a non-fluorinated quinolone that selectively inhibits bacterial DNA topoisomerase activity .


Physical And Chemical Properties Analysis

The molecular weight of Nemonoxacin malate anhydrous is 505.52 . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

科学研究应用

对病原体的增强活性

Nemonoxacin malate anhydrous,一种新型非氟化喹诺酮,以其对多种临床相关病原体的体外强效活性而闻名,特别是革兰阳性细菌。这包括多药耐药的肺炎链球菌和耐甲氧西林的金黄色葡萄球菌。与氟喹诺酮相比,它对选择耐药病原体的倾向较低,为抗击细菌耐药性提供了显著优势(Qin & Huang, 2014)

对常见感染的有效治疗

Nemonoxacin已被确定为治疗常见传染病的潜在药物,如社区获得性肺炎(CAP)、难辨梭菌感染(CDIs)、急性细菌性皮肤和皮肤结构感染(ABSSSIs)以及性传播疾病(STDs)。其对革兰阳性细菌,包括耐药菌株的强效活性,以及对耐药性发展的降低倾向,使其成为一种有前途的治疗药物(Huang et al., 2015)

与左氧氟沙星相当的疗效和安全性

临床试验和荟萃分析显示,Nemonoxacin在CAP治疗中的临床和微生物学疗效与左氧氟沙星相当。此外,Nemonoxacin的安全性和耐受性概况与左氧氟沙星相似,进一步确立了其作为替代治疗选择的潜力(Chang et al., 2019)

确定临床断点和截断值

研究重点是确定Nemonoxacin对与CAP相关的肺炎链球菌和金黄色葡萄球菌的最小抑菌浓度(MIC)分布、流行病学截断(ECOFF)值和临床断点(CBPs)。这对指导适当的剂量和根据细菌敏感性预测临床结果至关重要(Jean et al., 2020)

作用机制

Nemonoxacin malate anhydrous works by inhibiting DNA gyrase, which prevents DNA synthesis, gene duplication, and cell division . This mechanism of action is similar to that of fluoroquinolones .

安全和危害

Nemonoxacin malate anhydrous is generally well-tolerated . Commonly reported drug-related adverse events include increased alanine aminotransferase levels, neutropenia, nausea, and leukopenia . No drug-related deaths were reported . It is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

未来方向

Nemonoxacin malate anhydrous has been approved for the treatment of community-acquired pneumonia in adults . It is under development for the oral and intravenous treatment of community-acquired pneumonia (CAP) and the oral treatment of diabetic foot ulcer infections and skin and soft tissue infections . The availability of new antibacterial agents like Nemonoxacin that are effective against bacteria with resistance to other antibacterials is critical to continued successful management of CAP and other bacterial illnesses in the future .

属性

IUPAC Name

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid;2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVJINCWEIPOFL-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241759
Record name Nemonoxacin malate anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nemonoxacin malate anhydrous

CAS RN

951163-60-3
Record name Nemonoxacin malate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951163603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nemonoxacin malate anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEMONOXACIN MALATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24502Q4NWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nemonoxacin malate anhydrous
Reactant of Route 2
Nemonoxacin malate anhydrous
Reactant of Route 3
Nemonoxacin malate anhydrous
Reactant of Route 4
Reactant of Route 4
Nemonoxacin malate anhydrous
Reactant of Route 5
Nemonoxacin malate anhydrous
Reactant of Route 6
Nemonoxacin malate anhydrous

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。